molecular formula C11H8ClN B8394901 4-Chloro-6-ethenylquinoline

4-Chloro-6-ethenylquinoline

Cat. No.: B8394901
M. Wt: 189.64 g/mol
InChI Key: USHUYFAJDWRMFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-ethylquinoline is a substituted quinoline derivative characterized by a chlorine atom at the 4-position and an ethyl group (-CH$2$CH$3$) at the 6-position of the quinoline core. Its molecular formula is C${11}$H${10}$ClN, with a molecular weight of 191.66 g/mol (calculated). The compound’s SMILES string (CCC1=CC2=C(C=CN=C2C=C1)Cl) and InChIKey (VJTORLKSKVWEGQ-UHFFFAOYSA-N) confirm its structural identity .

Properties

Molecular Formula

C11H8ClN

Molecular Weight

189.64 g/mol

IUPAC Name

4-chloro-6-ethenylquinoline

InChI

InChI=1S/C11H8ClN/c1-2-8-3-4-11-9(7-8)10(12)5-6-13-11/h2-7H,1H2

InChI Key

USHUYFAJDWRMFL-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC2=C(C=CN=C2C=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Quinoline derivatives exhibit diverse properties depending on substituent type, position, and electronic effects. Below is a detailed comparison of 4-Chloro-6-ethylquinoline with key analogs:

Structural and Physical Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Physical Properties
4-Chloro-6-ethylquinoline Cl (4), Ethyl (6) C${11}$H${10}$ClN 191.66 N/A
4-Chloro-6-ethoxyquinoline Cl (4), Ethoxy (-OCH$2$CH$3$) (6) C${11}$H${10}$ClNO 207.65 N/A
4-Chloro-6,7-dimethoxyquinoline Cl (4), Methoxy (-OCH$_3$) (6, 7) C${11}$H${10}$ClNO$_2$ 223.66 m.p. 403–404 K
6-Chloro-3-ethoxycarbonyl-2-methyl-4-phenylquinoline Cl (6), Ethoxycarbonyl (-COOCH$2$CH$3$) (3), Methyl (2), Phenyl (4) C${19}$H${16}$ClNO$_2$ 325.79 N/A
4-Chloro-3-ethyl-6-methoxy-2-methylquinoline Cl (4), Ethyl (3), Methoxy (6), Methyl (2) C${13}$H${14}$ClNO 235.71 b.p. 283°C
Key Observations:
  • Steric and Electronic Modulation: Bulky substituents like phenyl (in 6-Chloro-3-ethoxycarbonyl-2-methyl-4-phenylquinoline) or cyclohexyl (in 6-Chloro-4-cyclohexyl-2-methylquinoline) alter steric hindrance and π-π stacking capabilities, which are critical in materials science .

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